![molecular formula C17H19BrN2O5S B13009902 Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)
Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a thiazole ring, a bromine atom, and a dimethylcarbamoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a brominated acetophenone derivative, and thiourea under acidic conditions.
Introduction of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group is introduced via a reaction with dimethylcarbamoyl chloride in the presence of a base like triethylamine.
Etherification: The phenoxy group is attached through an etherification reaction, where the phenol derivative reacts with an appropriate alkyl halide.
Esterification: Finally, the ethyl ester is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the carbonyl groups, potentially yielding debrominated or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives, debrominated compounds.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and dimethylcarbamoyl group are key structural features that contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate can be compared with other compounds containing thiazole rings, bromine atoms, or carbamoyl groups:
Ethyl 2-{4-[4-chloro-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.
Ethyl 2-{4-[4-bromo-5-(methylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate: Contains a methylcarbamoyl group instead of dimethylcarbamoyl, which may affect its chemical properties and interactions.
Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}acetate: Similar structure but with an acetate group, which could influence its solubility and reactivity.
Propiedades
Fórmula molecular |
C17H19BrN2O5S |
|---|---|
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
ethyl 2-[4-[[4-bromo-5-(dimethylcarbamoyl)-1,3-thiazol-2-yl]oxy]phenoxy]propanoate |
InChI |
InChI=1S/C17H19BrN2O5S/c1-5-23-16(22)10(2)24-11-6-8-12(9-7-11)25-17-19-14(18)13(26-17)15(21)20(3)4/h6-10H,5H2,1-4H3 |
Clave InChI |
WHZBIGJXUXCJOB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC(=C(S2)C(=O)N(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



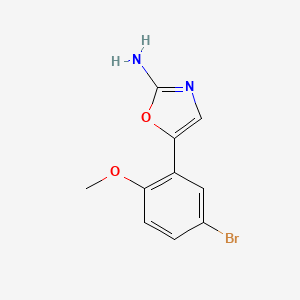



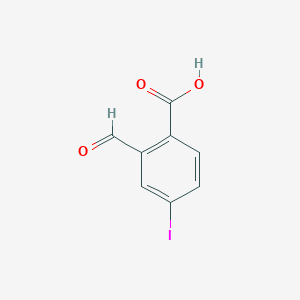

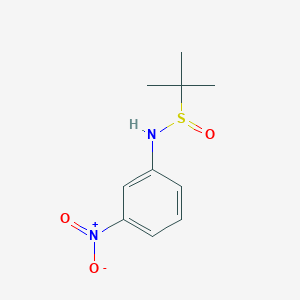
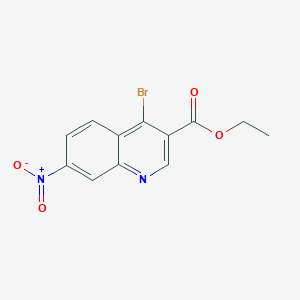
![Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13009872.png)
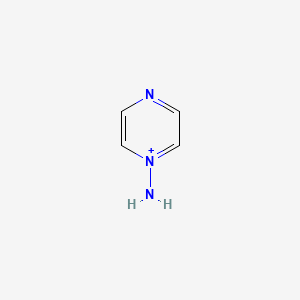
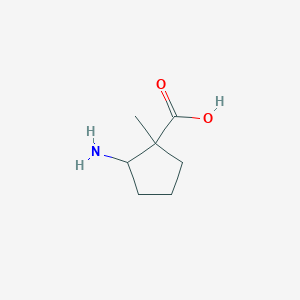

![Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13009893.png)
